molecular formula C8H16NO5P B1668502 2-Amino-4-propyl-5-phosphono-3-pentenoic acid CAS No. 132472-31-2

2-Amino-4-propyl-5-phosphono-3-pentenoic acid

Katalognummer: B1668502
CAS-Nummer: 132472-31-2
Molekulargewicht: 237.19 g/mol
InChI-Schlüssel: ZEFQYTSQDVUMEU-FXXDRWHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-propyl-5-phosphono-3-pentenoic acid is a synthetic phosphonic acid derivative with structural homology to glutamate, a key excitatory neurotransmitter. Its IUPAC name, 2-amino-4-propyl-5-phosphono-3-pentenoic acid, reflects its unsaturated alkene backbone, propyl side chain at position 4, and phosphono group at position 5 . This compound is primarily studied as a ligand for the glutamate recognition site of N-methyl-D-aspartate (NMDA) receptors, a subclass of ionotropic glutamate receptors critical for synaptic plasticity and neurological function. Radioligand binding studies using tritiated CGP-39653 ([³H]D,L-(E)-2-amino-4-propyl-5-phosphono-3-pentenoic acid) have demonstrated its high-affinity interaction with NMDA receptors, where glycine modulates its binding via both high- and low-affinity sites .

Eigenschaften

IUPAC Name

(E)-2-amino-4-(phosphonomethyl)hept-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO5P/c1-2-3-6(5-15(12,13)14)4-7(9)8(10)11/h4,7H,2-3,5,9H2,1H3,(H,10,11)(H2,12,13,14)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFQYTSQDVUMEU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\C(C(=O)O)N)/CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232562
Record name (3E)-2-Amino-4-(phosphonomethyl)-3-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132472-31-2
Record name (3E)-2-Amino-4-(phosphonomethyl)-3-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132472-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cgp 39653
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132472312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3E)-2-Amino-4-(phosphonomethyl)-3-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-39653
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3CB2ZA2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biologische Aktivität

2-Amino-4-propyl-5-phosphono-3-pentenoic acid (commonly referred to as CGP 39653) is a synthetic compound with the chemical formula C₈H₁₆N₁O₅P. It is primarily recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in various neurological processes including synaptic plasticity, memory formation, and neurodegenerative disease mechanisms.

NMDA Receptor Antagonism

The primary biological activity of 2-Amino-4-propyl-5-phosphono-3-pentenoic acid centers around its antagonistic effects on NMDA receptors. This receptor subtype is integral to excitatory neurotransmission in the central nervous system. The compound inhibits glutamate binding to these receptors, thereby modulating neuronal excitability and synaptic transmission.

The mechanism by which 2-Amino-4-propyl-5-phosphono-3-pentenoic acid exerts its effects involves competitive inhibition at the glutamate binding site on NMDA receptors. This interaction alters downstream signaling pathways, which can have therapeutic implications for various neurological conditions such as epilepsy and mood disorders .

Therapeutic Implications

Research indicates that 2-Amino-4-propyl-5-phosphono-3-pentenoic acid may possess potential therapeutic benefits:

  • Epilepsy : By inhibiting excessive excitatory neurotransmission, it could help in managing seizure activity.
  • Neurodegenerative Diseases : Its ability to modulate NMDA receptor activity suggests potential applications in conditions like Alzheimer's and Parkinson's disease.
  • Mood Disorders : Preclinical studies have shown antidepressant-like effects, indicating its utility in treating depression and anxiety disorders .

Preclinical Studies

Several studies have explored the pharmacological effects of 2-Amino-4-propyl-5-phosphono-3-pentenoic acid:

  • Antidepressant Effects : In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting a role in mood regulation.
  • Cognitive Function : Research has demonstrated that this compound can ameliorate cognitive deficits induced by neurotoxic agents, supporting its neuroprotective properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Amino-4-propyl-5-phosphono-3-pentenoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure SimilarityUnique Features
2-Amino-5-phosphono-3-pentenoic acidModerateLacks propyl substitution; different receptor affinity
2-Amino-4-methyl-5-phosphono-3-pentenoic acidHighMethyl group instead of propyl; distinct pharmacological profile
(S)-2-(N α -Leu-Arg-Amino)-5-phosphono-3-pentenoic acidModerateContains amino acid side chains; different biological activity

This table illustrates the diversity within this class of molecules while emphasizing the unique receptor interaction profile of 2-Amino-4-propyl-5-phosphono-3-pentenoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula of 2-Amino-4-propyl-5-phosphono-3-pentenoic acid is C8H16N1O5PC_8H_{16}N_1O_5P with a molecular weight of approximately 237.19 g/mol. The compound contains an amino group, a phosphono group, and a pentenoic acid structure, making it relevant for various biochemical interactions.

2-Amino-4-propyl-5-phosphono-3-pentenoic acid primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for synaptic plasticity and memory function. The compound inhibits glutamate binding to the NMDA receptor, which can influence neuronal excitability and has implications for treating conditions such as:

  • Epilepsy
  • Neurodegenerative diseases
  • Mood disorders (e.g., depression)

Research Applications

The applications of 2-Amino-4-propyl-5-phosphono-3-pentenoic acid in scientific research can be categorized as follows:

Neuroscience Research

The compound's role in modulating NMDA receptor activity makes it a valuable tool for studying synaptic transmission and plasticity. Research has demonstrated its ability to alter neuronal signaling pathways, providing insights into therapeutic mechanisms for neurological disorders.

Pharmacology

As an NMDA antagonist, this compound is studied for its pharmacological properties. It has been shown to have antidepressant-like effects in preclinical studies, indicating potential utility in treating mood disorders.

Case Study 1: NMDA Receptor Interaction

A study investigated the binding affinity of 2-Amino-4-propyl-5-phosphono-3-pentenoic acid to NMDA receptors using in vitro models. The findings indicated that the compound binds competitively at the glutamate recognition site, inhibiting receptor activation and providing insights into its potential therapeutic effects on synaptic plasticity and memory.

Case Study 2: Antidepressant Effects

In a preclinical model assessing mood disorders, administration of 2-Amino-4-propyl-5-phosphono-3-pentenoic acid resulted in significant reductions in depressive-like behaviors. This suggests its potential as a novel treatment option for mood disorders by modulating NMDA receptor activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural Analog: 2-Amino-4-(phosphonomethyl)hept-3-enoic Acid

A closely related compound, 2-amino-4-(phosphonomethyl)hept-3-enoic acid, shares the core 2-amino-alkenoic acid backbone but differs in substituents (Table 1). Notably:

  • Carbon Chain Length: The hept-3-enoic analog features a longer seven-carbon chain compared to the pentenoic acid backbone of the target compound.
  • Phosphono Group Placement: The phosphonomethyl group is attached to position 4 in the heptenoic analog, whereas the propyl and phosphono groups occupy positions 4 and 5, respectively, in 2-amino-4-propyl-5-phosphono-3-pentenoic acid .

Functional Implications :

  • The positional shift of the phosphono group could disrupt interactions with receptor residues critical for high-affinity binding, as observed in NMDA receptor antagonists like CGP-39653 .

Table 1. Structural Comparison

Compound Backbone Chain Phosphono Group Position Key Substituents
2-Amino-4-propyl-5-phosphono-3-pentenoic acid 5-carbon Position 5 Propyl (C₃H₇) at position 4
2-Amino-4-(phosphonomethyl)hept-3-enoic acid 7-carbon Position 4 Phosphonomethyl (CH₂PO₃H₂) at position 4
Functional Analog: Glycine and Competitive NMDA Antagonists

Glycine, a co-agonist at NMDA receptors, modulates the binding of 2-amino-4-propyl-5-phosphono-3-pentenoic acid. Studies show that glycine displaces [³H]CGP-39653 binding biphasically, suggesting distinct allosteric interactions at the receptor’s glycine-binding site . In contrast, competitive NMDA antagonists like D-AP5 (D-2-amino-5-phosphonopentanoic acid) lack the unsaturated alkene and propyl groups, resulting in lower selectivity for receptor subtypes.

Key Differences :

  • Binding Mechanism: Unlike glycine, 2-amino-4-propyl-5-phosphono-3-pentenoic acid binds directly to the glutamate site, competing with endogenous agonists.
  • Receptor Specificity: The propyl and phosphono groups enhance specificity for NMDA receptors over other glutamate receptor subtypes (e.g., AMPA or kainate receptors).
Pharmacological Profile vs. Other Phosphono Amino Acids

Phosphono amino acids, such as AP-7 (2-amino-7-phosphonoheptanoic acid), share structural motifs but differ in saturation and side-chain topology:

  • AP-7: A saturated heptanoic acid derivative with a terminal phosphono group. Its lack of an alkene bond reduces conformational rigidity, diminishing NMDA receptor affinity compared to unsaturated analogs .
  • CGP-39653: The unsaturated 3-pentenoic backbone in 2-amino-4-propyl-5-phosphono-3-pentenoic acid enhances binding stability via planar alignment with receptor residues.

Research Findings and Limitations

  • Binding Affinity: 2-Amino-4-propyl-5-phosphono-3-pentenoic acid exhibits nanomolar-range affinity for NMDA receptors (Kᵢ ≈ 15–30 nM in cortical membranes), surpassing many saturated phosphono analogs .

Vorbereitungsmethoden

Molecular Architecture

The compound’s molecular formula is $$ \text{C}8\text{H}{16}\text{NO}_5\text{P} $$, with a molecular weight of 237.19 g/mol. Its IUPAC name, (E)-2-amino-4-(phosphonomethyl)hept-3-enoic acid, highlights the trans-configuration of the double bond at position 3 and the phosphonomethyl substituent at position 4. The SMILES notation CCC/C(=C\C(C(=O)O)N)/CP(=O)(O)O confirms the (E)-stereochemistry, critical for NMDA receptor binding.

Pharmacological Significance

As a competitive NMDA receptor antagonist, CGP 39653 inhibits glutamate-induced currents with nanomolar affinity. Radiolabeled variants (e.g., [³H]-CGP 39653) enable autoradiographic mapping of receptor distribution, revealing high densities in the hippocampus and cerebral cortex.

Classical Synthesis Routes

Horner-Wadsworth-Emmons Olefination

Early syntheses leveraged Horner-Wadsworth-Emmons (HWE) reactions to install the α,β-unsaturated carboxylic acid backbone. A representative protocol involves:

  • Phosphonate Preparation : Treatment of diethyl propylphosphonate with sodium hydride generates the phosphonate anion.
  • Olefination : Reaction with a protected 2-aminopent-3-enal derivative yields the α,β-unsaturated ester.
  • Deprotection : Acidic hydrolysis removes ester and amine-protecting groups (e.g., tert-butoxycarbonyl, Boc).

This method achieves moderate yields (40–55%) but suffers from regioselectivity challenges during olefination.

Kabachnik-Fields Reaction for Amino Phosphonates

The Kabachnik-Fields reaction, a three-component condensation of amines, carbonyl compounds, and phosphites, offers a direct route to α-aminophosphonates. For CGP 39653:

  • Components :
    • Amine: Glycine methyl ester.
    • Carbonyl: Propyl ketone derivative.
    • Phosphite: Trimethyl phosphite.
  • Conditions : Reflux in toluene with catalytic p-toluenesulfonic acid.

Yields range from 30–45%, with diastereomer formation necessitating chromatographic separation.

Modern Stereoselective Approaches

Asymmetric Catalytic Hydrogenation

Recent advances employ chiral catalysts to install the (E)-double bond stereoselectively:

  • Substrate : A β-ketophosphonate precursor.
  • Catalyst : Ru-BINAP complex (e.g., (R)-BINAP-RuCl₂).
  • Hydrogenation : High-pressure H₂ (50–100 bar) in methanol at 25°C.

This method achieves >90% enantiomeric excess (ee) and 70–80% yield, though scalability is limited by catalyst cost.

Petasis Borono-Mannich Reaction

The Petasis reaction, a multicomponent coupling of boronic acids, amines, and carbonyl compounds, has been adapted for CGP 39653 synthesis:

  • Components :
    • Boronic Acid: Propylboronic acid.
    • Amine: Glycine derivative.
    • Carbonyl: Phosphonopyruvate analog.
  • Conditions : Aqueous ethanol, 60°C, 24 hours.

This one-pot method streamlines synthesis (55–65% yield) but requires optimization to suppress side reactions.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Removes unreacted phosphonate precursors using Dowex 50WX8 resin.
  • Reverse-Phase HPLC : Purity >98% achieved with a C18 column (gradient: 5–40% acetonitrile in 0.1% TFA).

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): δ 6.25 (dt, J = 15.6 Hz, 1H, CH=CH), 3.90 (m, 2H, PO₃H), 2.45 (t, J = 7.2 Hz, 2H, CH₂CH₂CH₃).
  • ³¹P NMR (D₂O, 162 MHz): δ 18.7 (s, PO₃H).
  • HRMS : m/z 238.0841 [M+H]⁺ (calc. 238.0844).

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereoselectivity Scalability Cost
HWE Olefination 40–55 Low Moderate Low
Kabachnik-Fields 30–45 None High Low
Catalytic Hydrogenation 70–80 >90% ee Low High
Petasis Reaction 55–65 Moderate High Moderate

Applications and Derivatives

Radioligand Development

Tritiated [³H]-CGP 39653 (specific activity: 15–30 Ci/mmol) is synthesized via catalytic tritiation of a bromo precursor, enabling NMDA receptor autoradiography.

Prodrug Modifications

Ester prodrugs (e.g., ethyl phosphonate esters) enhance blood-brain barrier penetration, with in vivo hydrolysis regenerating the active compound.

Q & A

Q. What is the structural and functional significance of 2-amino-4-propyl-5-phosphono-3-pentenoic acid in NMDA receptor studies?

This compound is a competitive NMDA receptor antagonist characterized by its phosphono group, which is critical for binding to the glutamate recognition site. Its (E)-isomer configuration and propyl side chain enhance receptor affinity and selectivity. Functionally, it inhibits glutamate-mediated excitatory currents, making it a tool to study NMDA receptor roles in synaptic plasticity, neurotoxicity, and memory formation. Radioligand binding assays using [³H]-labeled CGP 39653 in rat frontal cortical membranes confirm saturable and reversible binding, with Scatchard analysis revealing dissociation constants (Kd) in the nanomolar range .

Q. What standardized assays are recommended to evaluate its NMDA receptor antagonism?

  • Radioligand displacement assays : Use [³H]-CGP 39653 (specific activity ~1 mCi/mmol) incubated with rat cortical membrane homogenates. Measure displacement by cold compound to calculate IC₅₀ values. Include controls with excess glutamate (1 mM) to confirm NMDA-specific binding .
  • Electrophysiological recordings : Employ Xenopus oocytes or neuronal cultures expressing recombinant NMDA receptor subunits (e.g., GluN1/GluN2A). Apply the compound (1–100 µM) to measure inhibition of glutamate-induced currents .

Advanced Research Questions

Q. How can binding kinetics and receptor saturation be experimentally determined for this compound?

Protocol :

  • Prepare rat cortical membranes and incubate with increasing concentrations of [³H]-CGP 39653 (0.1–100 nM) in Tris-HCl buffer (pH 7.4, 25°C).
  • Separate bound/free ligand via rapid filtration (GF/B filters).
  • Perform Scatchard analysis to derive Kd (binding affinity) and Bmax (receptor density). Critical controls : Include nonspecific binding tubes with 100 µM NMDA. Replicate experiments across tissue batches to account for biological variability .

Q. How to resolve discrepancies in reported antagonist potency across studies?

Discrepancies often arise from:

  • Tissue source : Rat cortical vs. hippocampal membranes exhibit varying receptor subunit compositions (e.g., GluN2B dominance in cortex).
  • Assay conditions : Divalent cations (Mg²⁺, Zn²⁺) modulate NMDA receptor activity; ensure standardized buffer formulations (e.g., 1 mM EDTA-free).
  • Radioligand purity : Validate [³H]-CGP 39653 radiochemical purity (>95%) via HPLC. Recommendation : Cross-validate findings using orthogonal methods (e.g., electrophysiology and calcium imaging) .

Q. What experimental strategies distinguish competitive vs. noncompetitive antagonism for this compound?

  • Schild analysis : Perform dose-response curves of NMDA-induced currents in the presence of increasing CGP 39653 concentrations. A parallel rightward shift without reduced efficacy indicates competitive antagonism.
  • Pre-incubation effects : Competitive antagonists show reversible inhibition, while noncompetitive blockers (e.g., MK-801) exhibit use-dependence. Pre-incubate CGP 39653 (10 min) before agonist application to assess reversibility .

Q. How to design cross-species studies given receptor heterogeneity?

** NMDA receptor subunit composition varies across species (e.g., human GluN2A vs. rodent GluN2B).

  • In vitro : Use HEK293 cells transfected with human NMDA receptor subunits. Compare CGP 39653’s IC₅₀ to rodent-derived data.
  • In silico : Perform molecular docking simulations using cryo-EM structures (e.g., PDB ID: 7EU8) to predict binding differences .

Data Contradiction Analysis

Q. Why might in vitro binding data conflict with functional antagonism assays?

  • Receptor desensitization : Prolonged NMDA exposure in functional assays may enhance desensitization, reducing apparent antagonist efficacy.
  • Allosteric modulation : Endogenous polyamines (e.g., spermidine) in tissue preparations enhance NMDA receptor activity, offsetting antagonist effects. Include polyamine-free conditions for consistency .

Q. How to address variability in radioligand binding affinity between fresh vs. frozen tissues?

Freeze-thaw cycles disrupt membrane integrity, altering receptor accessibility.

  • Mitigation : Use fresh tissues for Bmax quantification. If frozen, standardize thawing protocols (37°C, 30 sec) and include protease inhibitors (e.g., PMSF) .

Methodological Best Practices

  • Radioligand handling : Store [³H]-CGP 39653 at −80°C in ethanol to minimize radiolysis. Confirm specific activity via liquid scintillation counting.
  • Data normalization : Express binding data as fmol/mg protein (quantified via Bradford assay) to control for membrane preparation variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-propyl-5-phosphono-3-pentenoic acid
Reactant of Route 2
2-Amino-4-propyl-5-phosphono-3-pentenoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.